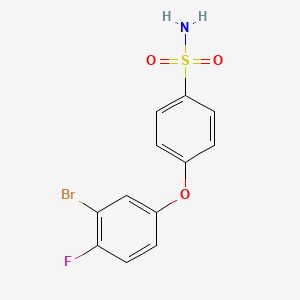

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrFNO3S and a molecular weight of 346.17 g/mol It is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to a phenoxybenzene structure

Preparation Methods

The synthesis of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide typically involves the reaction of 3-bromo-4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide exhibits promising anticancer activity. It is known to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH balance within tumor cells, leading to impaired metabolic processes and eventual cell death .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural features allow it to interact with various biological targets, making it a candidate for developing new antibiotics .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound serves as a tool for studying enzyme inhibition. Its ability to selectively inhibit specific enzymes makes it valuable for understanding biochemical pathways and developing therapeutic agents .

Protein Interactions

The compound's structural similarity to other biologically active molecules allows researchers to explore its interactions with proteins. This can lead to insights into drug design and the development of novel therapeutic strategies .

Industrial Applications

Synthesis of Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing other biologically active compounds. Its reactivity with various reagents makes it a versatile building block in organic synthesis.

Agrochemicals Production

The compound's unique properties also make it suitable for producing agrochemicals. Its application in this field can contribute to developing effective pesticides and herbicides, enhancing agricultural productivity .

Case Studies

| Study Title | Findings | Relevance |

|---|---|---|

| Inhibition of Carbonic Anhydrase IX by Novel Sulfonamides | Demonstrated that this compound effectively inhibits carbonic anhydrase IX in vitro, leading to reduced tumor cell viability. | Supports its potential as an anticancer agent. |

| Antimicrobial Activity of Sulfonamides | Showed that the compound exhibits significant antibacterial activity against various pathogens. | Highlights its potential use in treating bacterial infections. |

| Synthesis of New Anticancer Agents | Utilized this compound as a precursor for synthesizing more complex molecules with enhanced biological activity. | Illustrates its role in drug discovery and development processes. |

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds to 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide include:

4-Bromo-3-(trifluoromethyl)benzenesulfonamide: This compound has a trifluoromethyl group instead of a fluorophenoxy group.

4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonamide group.

Biological Activity

4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉BrFNO₃S, with a molecular weight of approximately 346.17 g/mol. The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with bromine and fluorine atoms, influencing its chemical reactivity and biological activity.

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), which play crucial roles in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes.

Antibacterial Activity

Sulfonamides, including this compound, have established antibacterial properties. They primarily function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes them effective against a range of bacterial infections.

Anticancer Potential

Emerging studies suggest that this compound may exhibit activity against various cancer cell lines. For example, compounds similar to this sulfonamide have demonstrated potential in inhibiting tumor cell growth and inducing apoptosis. The compound's structure allows it to interact with specific cellular pathways that regulate cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

- Neurotoxicity Studies : A study investigated the neurotoxic potentials of related compounds on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brains of rainbow trout alevins (Oncorhynchus mykiss). The results indicated significant effects on behavioral parameters and swimming potential, suggesting that such compounds may influence neurological functions in aquatic organisms.

- Antimicrobial Activity : Another investigation focused on benzenesulfonamide-bearing imidazole derivatives showed strong antimicrobial activity against multidrug-resistant strains of Mycobacterium abscessus. These findings highlight the potential for developing new antimicrobial agents based on the sulfonamide framework .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | Similar sulfonamide structure | Focused on antibacterial properties |

| 4-Amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide | Amino group addition | Potentially enhanced biological activity |

| 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride | Chloride instead of amine | Used as an intermediate in various reactions |

This table illustrates the structural diversity within the sulfonamide class and emphasizes the unique features of this compound.

Properties

IUPAC Name |

4-(3-bromo-4-fluorophenoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO3S/c13-11-7-9(3-6-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZNEKCLASPKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.